2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one is a heterocyclic compound that combines a quinazolinone core with a pyrimidine moiety. This compound is of significant interest due to its potential pharmacological properties, including immunotropic and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one typically involves the reaction of methyl anthranilate with N-(4,6-dimethylpyrimidin-2-yl)cyanamide. This reaction proceeds through a series of steps, including the formation of an intermediate guanidine, which undergoes intramolecular cyclization to yield the desired product . The reaction conditions often involve the use of anhydrous solvents and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrimidine or quinazolinone rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, its immunotropic activity may involve modulation of cytokine production or inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminoquinazolin-4(3H)-one: This compound shares the quinazolinone core but lacks the pyrimidine moiety.
4,6-dimethylpyrimidin-2-yl derivatives: These compounds have the pyrimidine ring but differ in the substituents attached to it.
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one is unique due to the combination of the quinazolinone and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C14H13N5O |
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Molecular Weight |
267.29 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H13N5O/c1-8-7-9(2)16-13(15-8)19-14-17-11-6-4-3-5-10(11)12(20)18-14/h3-7H,1-2H3,(H2,15,16,17,18,19,20) |
InChI Key |
LDLAUWFDXOJDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=O)N2)C |
Origin of Product |
United States |
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